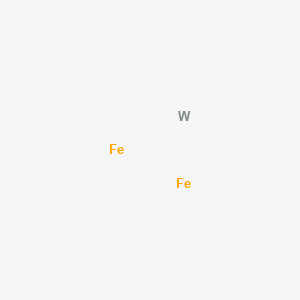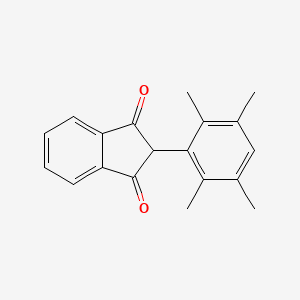
1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)- is an organic compound that belongs to the class of indandiones It is characterized by the presence of a 1,3-indandione core structure substituted with a 2-(2,3,5,6-tetramethylphenyl) group
準備方法
Synthetic Routes and Reaction Conditions
1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)- can be synthesized through several methods. One common approach involves the Claisen condensation of ethyl acetate and dimethyl phthalate, followed by decarboxylation of the resulting sodium salt of 2-ethoxycarbonyl-1,3-indandione . The reaction conditions typically involve the use of a base such as sodium ethoxide in an ethanol solvent.
Industrial Production Methods
Industrial production of 1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)- may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring or the indandione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be employed for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or methylene derivatives.
科学的研究の応用
1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
作用機序
The mechanism of action of 1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)- involves its interaction with specific molecular targets and pathways. For example, as an anticoagulant, it inhibits vitamin K reductase, leading to a decrease in the synthesis of vitamin K-dependent clotting factors . This results in the prevention of blood clot formation.
類似化合物との比較
Similar Compounds
1,3-Indandione: The parent compound with a similar core structure but without the tetramethylphenyl substitution.
Phenindione: A derivative used as an anticoagulant with a phenyl group substitution.
Indanone: A closely related compound with a ketone group instead of the diketone structure.
Uniqueness
1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The tetramethylphenyl group enhances its stability and reactivity, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
6549-59-3 |
|---|---|
分子式 |
C19H18O2 |
分子量 |
278.3 g/mol |
IUPAC名 |
2-(2,3,5,6-tetramethylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C19H18O2/c1-10-9-11(2)13(4)16(12(10)3)17-18(20)14-7-5-6-8-15(14)19(17)21/h5-9,17H,1-4H3 |
InChIキー |
SGBVKPAARRKINA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)C2C(=O)C3=CC=CC=C3C2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


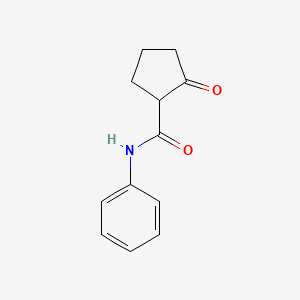
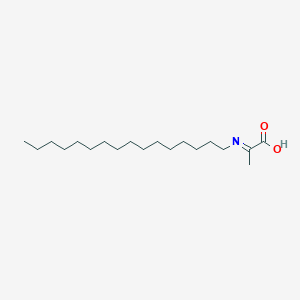

![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)
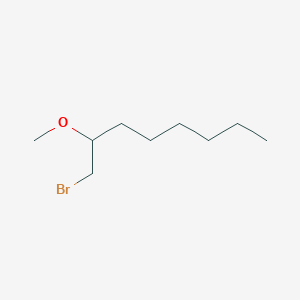
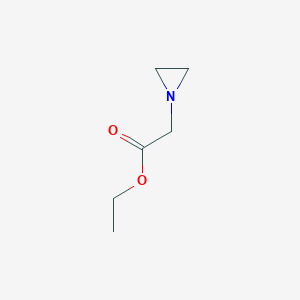
![ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate](/img/structure/B14739051.png)
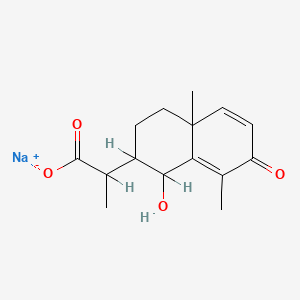
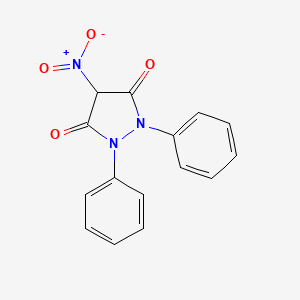

![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
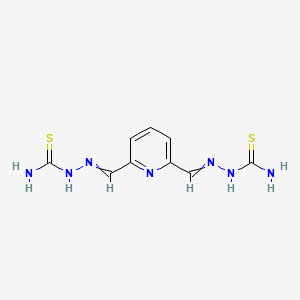
![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)
